molecular formula C10H9N3O4 B1337966 Ethyl 5-nitro-1H-indazole-3-carboxylate CAS No. 78155-85-8

Ethyl 5-nitro-1H-indazole-3-carboxylate

Cat. No.: B1337966
CAS No.: 78155-85-8
M. Wt: 235.2 g/mol
InChI Key: XQCDWVWONSFMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-nitro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure. This compound is notable for its nitro group at the 5-position and an ethyl ester group at the 3-position of the indazole ring. Indazole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration of Indazole: : The synthesis typically begins with the nitration of indazole to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

  • Esterification: : The next step involves the esterification of the carboxylic acid group at the 3-position. This can be done by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid or using a dehydrating agent such as thionyl chloride followed by ethanol.

Industrial Production Methods

In an industrial setting, the production of Ethyl 5-nitro-1H-indazole-3-carboxylate may involve continuous flow reactors to ensure precise control over reaction conditions, enhancing yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : The nitro group in Ethyl 5-nitro-1H-indazole-3-carboxylate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrogenation: For reduction reactions, hydrogen gas and palladium on carbon are commonly used.

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, or alkoxides can be employed.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives, which can be further functionalized.

    Substituted Indazoles: Nucleophilic substitution can lead to a variety of substituted indazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 5-nitro-1H-indazole-3-carboxylate is used as an intermediate in the synthesis of more complex indazole derivatives. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In biological research, this compound is studied for its potential pharmacological properties. Indazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. This compound, in particular, is investigated for its role in inhibiting specific enzymes or pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroindazole: Lacks the ethyl ester group but shares the nitro group at the 5-position.

    Ethyl 1H-indazole-3-carboxylate: Lacks the nitro group but has the ethyl ester group at the 3-position.

    5-Amino-1H-indazole-3-carboxylate: The amino derivative of Ethyl 5-nitro-1H-indazole-3-carboxylate.

Uniqueness

This compound is unique due to the presence of both the nitro and ethyl ester groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse chemical transformations and potential therapeutic applications, distinguishing it from other indazole derivatives.

Properties

IUPAC Name

ethyl 5-nitro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)9-7-5-6(13(15)16)3-4-8(7)11-12-9/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCDWVWONSFMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506972
Record name Ethyl 5-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78155-85-8
Record name Ethyl 5-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl indazole-3-carboxylate (73.7 mmol) was dissolved in 20 mL concentrated sulfuric acid and the reaction mixture was cooled to 0° C. A mixture of concentrated sulfuric acid (12 mL) and 70% nitric acid (12 mL) was added dropwise over the course of 1 h. The mixture was stirred for an additional 1 h at 0° C. and was poured onto of crushed ice (200 g). The solid was collected by vacuum filtration, washed with several portions of water and dried in vacuo. The dried solid was suspended in 250 mL acetonitrile and the mixture was heated at reflux for 2 h. The mixture was allowed to cool to room temperature and the solid was collected and dried in vacuo to provide ethyl 5-nitroindazole-3-carboxylate (53%) as a colorless solid. The acid, obtained by basic hydrolysis, was coupled with the bicyclobase according to procedure A.
Quantity
73.7 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The conversion of ethyl indazole-3-acid to 5-nitroindazole-3-carboxylic acid is essentially the same method as described for methyl 3-nitrobenzoic acid: Kamm, O.; Segur, J. B. Org. Syn. Coll. Vol 1. 1941, 372. Ethyl indazole-3-carboxylate (73.7 mmol) was dissolved in 20 mL concentrated sulfuric acid and the reaction mixture was cooled to 0° C. A mixture of concentrated sulfuric acid (12 mL) and 70% nitric acid (12 mL) was added dropwise over the course of 1 h. The mixture was stirred for an additional 1 h at 0° C. and was poured onto of crushed ice (200 g). The solid was collected by vacuum filtration, washed with several portions of water and dried in vacuo. The dried solid was suspended in 250 mL acetonitrile and the mixture was heated at reflux for 2 h. The mixture was allowed to cool to room temperature and the solid was collected and dried in vacuo to provide ethyl 5-nitroindazole-3-carboxylate (53%) as a colorless solid. The ester was added to a solution of 10 N sodium hydroxide and the suspension was warmed to 60° C. After 2 h the solution was allowed to cool to room temperature and was acidified to pH ˜2. The precipitated solids were collected by filtration, washed with water, and dried to provide the acid as a light yellow solid. The acid was coupled with 1,4-diazabicyclo[3.2.2]nonane according to procedure A.
[Compound]
Name
ethyl indazole-3-acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
73.7 mmol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Five
Quantity
12 mL
Type
reactant
Reaction Step Six
Quantity
12 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.